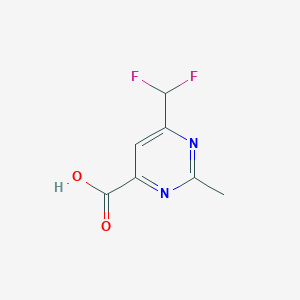![molecular formula C10H12Cl2N2O B6416719 [6-(furan-2-yl)pyridin-3-yl]methanamine dihydrochloride CAS No. 2034157-14-5](/img/structure/B6416719.png)
[6-(furan-2-yl)pyridin-3-yl]methanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular formula of “[6-(furan-2-yl)pyridin-3-yl]methanamine” is C10H10N2O . The molecular weight is 174.19900 . The exact mass is 174.07900 .Physical And Chemical Properties Analysis
The physical and chemical properties of “[6-(furan-2-yl)pyridin-3-yl]methanamine” are as follows :科学的研究の応用
Synthesis and Characterization of Complex Molecules
- Palladium(II) and Platinum(II) Complexes : The synthesis and characterization of new palladium(II) and platinum(II) complexes using Schiff base ligands derived from R-(furan-2-yl)methanamine have been reported. These complexes were explored for their anticancer activity and DNA-binding affinity, showcasing their potential in medicinal chemistry and drug development (Mbugua et al., 2020).
Biological Evaluation and Activity
- Antiprotozoal Agents : Research into novel dicationic imidazo[1,2-a]pyridines, including derivatives of furan-2-yl compounds, has shown significant potential as antiprotozoal agents. These compounds have exhibited strong DNA affinities and remarkable in vivo activity against trypanosomal infections, highlighting their potential in treating protozoal diseases (Ismail et al., 2004).
Material Science and Catalysis
- Catalytic Applications : The synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, using 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, and their catalytic evaluation have been studied. These complexes demonstrate good activity and selectivity in catalytic processes, which are crucial in the field of catalysis and material science (Roffe et al., 2016).
Sensor Development and Imaging
- Fluorescence Enhancement Chemosensor : The development of a highly copper-selective fluorescence enhancement chemosensor based on BODIPY excitable with visible light has been reported. This chemosensor, substituted with a 1-(furan-2-yl)-N-((pyridin-2-yl) methyl)methanamine (FPA) group, shows significant potential for detecting Cu2+ levels within living cells, contributing to advancements in chemical sensing and imaging technologies (Yang et al., 2016).
作用機序
Target of Action
The primary target of [6-(furan-2-yl)pyridin-3-yl]methanamine dihydrochloride is Cytochrome P450 2A6 . Cytochrome P450 2A6 is an enzyme that plays a crucial role in the metabolism of drugs and other xenobiotics .
Mode of Action
It is known to interact with cytochrome p450 2a6 .
Action Environment
More research is needed to understand how factors such as temperature, pH, and presence of other compounds might affect its action .
特性
IUPAC Name |
[6-(furan-2-yl)pyridin-3-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.2ClH/c11-6-8-3-4-9(12-7-8)10-2-1-5-13-10;;/h1-5,7H,6,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQOSSFEKRXUSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(Furan-2-yl)pyridin-3-yl)methanamine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(pyrazine-2-amido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B6416656.png)
![N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine](/img/structure/B6416658.png)

![1-methyl-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6416672.png)

![12-bromo-3-methyl-9-(pyridin-2-yl)-2,4,5,8-tetraazatricyclo[8.4.0.0?,?]tetradeca-1(10),3,5,8,11,13-hexaene](/img/structure/B6416683.png)

![(E)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B6416690.png)

![1-methyl-3-{[25,26,27,28-tetrakis(dodecyloxy)-11,17,23-tris[(1-methyl-1H-imidazol-3-ium-3-yl)methyl]pentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl]methyl}-1H-imidazol-3-ium tetrachloride](/img/structure/B6416729.png)
![3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoic acid](/img/structure/B6416735.png)
![3-{3-methylimidazo[1,2-a]pyridin-2-yl}aniline](/img/structure/B6416738.png)
